molecular formula C23H30N2O4 B14393346 1-Benzhydryl-4-butylpiperazine;oxalic acid CAS No. 87887-40-9

1-Benzhydryl-4-butylpiperazine;oxalic acid

Cat. No.: B14393346
CAS No.: 87887-40-9
M. Wt: 398.5 g/mol
InChI Key: BFQSULPZGVXFJC-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-butylpiperazine;oxalic acid is a compound that combines the structural features of benzhydryl and piperazine moieties. Benzhydryl compounds are known for their diverse biological activities, while piperazine derivatives are widely used in medicinal chemistry due to their ability to bind to various receptors with high affinity. The addition of oxalic acid further enhances the compound’s properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-4-butylpiperazine typically involves the nucleophilic substitution of 1-benzhydryl piperazine with an appropriate butylating agent. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include butyl bromide and a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of 1-Benzhydryl-4-butylpiperazine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-4-butylpiperazine undergoes various chemical reactions, including:

    Oxidation: The benzhydryl moiety can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to form different piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Alkyl halides and bases like potassium carbonate are used for nucleophilic substitution.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Various reduced piperazine derivatives.

    Substitution: Alkylated piperazine compounds.

Scientific Research Applications

1-Benzhydryl-4-butylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-butylpiperazine involves its interaction with specific molecular targets and pathways. The benzhydryl moiety can interact with various receptors, while the piperazine ring can modulate neurotransmitter activity. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: A derivative with similar structural features but different functional groups.

    1-Benzhydryl piperazine: The parent compound without the butyl group.

Uniqueness

1-Benzhydryl-4-butylpiperazine is unique due to the presence of both benzhydryl and butyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

87887-40-9

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

1-benzhydryl-4-butylpiperazine;oxalic acid

InChI

InChI=1S/C21H28N2.C2H2O4/c1-2-3-14-22-15-17-23(18-16-22)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20;3-1(4)2(5)6/h4-13,21H,2-3,14-18H2,1H3;(H,3,4)(H,5,6)

InChI Key

BFQSULPZGVXFJC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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